"7-Isopentenyloxy-gamma-fagarine" chemical structure and properties
"7-Isopentenyloxy-gamma-fagarine" chemical structure and properties
An In-depth Technical Guide to 7-Isopentenyloxy-gamma-fagarine: Chemical Properties and Cytotoxic Potential
Executive Summary
7-Isopentenyloxy-gamma-fagarine is a furoquinoline alkaloid, a class of natural products known for a wide spectrum of biological activities. This document provides a comprehensive technical overview of its chemical structure, known physicochemical properties, and significant cytotoxic effects against various cancer cell lines. It serves as a resource for researchers in oncology, medicinal chemistry, and drug development, offering insights into its potential as an anticancer agent. This guide details its potent in vitro activity, explores a probable mechanism of action based on related compounds, and provides a validated experimental protocol for assessing its cytotoxicity.
Introduction: The Furoquinoline Alkaloid Family
Furoquinoline alkaloids are a significant class of secondary metabolites derived from anthranilic acid, predominantly found in plants of the Rutaceae family.[1] The core structure consists of a fused furan and quinoline ring system. Members of this family, such as dictamnine, skimmianine, and the parent compound γ-fagarine, are recognized for a diverse range of pharmacological properties, including antibacterial, antiviral, mutagenic, and cytotoxic effects.[1] 7-Isopentenyloxy-gamma-fagarine is a derivative of γ-fagarine, distinguished by the presence of an isopentenyloxy (or prenyl) side chain at the 7th position, a structural modification that significantly enhances its cytotoxic profile.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of 7-Isopentenyloxy-gamma-fagarine are crucial for its application in experimental settings. While comprehensive experimental data is not fully available in the public domain, key identifiers and computed properties have been established.
Table 1: Chemical and Physical Properties of 7-Isopentenyloxy-gamma-fagarine
| Property | Value | Source(s) |
| IUPAC Name | 4,8-dimethoxy-7-[(3-methyl-2-buten-1-yl)oxy]furo[2,3-b]quinoline | [2] |
| Synonyms | 7-Prenyloxy-gamma-Fagarine, 7-O-Isopentenyl-γ-fagarine | [2] |
| CAS Number | 23417-92-7 | [3] |
| Molecular Formula | C₁₈H₁₉NO₄ | [3] |
| Molecular Weight | 313.35 g/mol | [2] |
| Physical State | Powder | [2] |
| Topological Polar Surface Area | 53.7 Ų | [2] |
Note: Experimental data such as melting point and specific solubility are not widely reported. The parent compound, γ-fagarine, is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.
Caption: Chemical Structure of 7-Isopentenyloxy-gamma-fagarine.
Potent In Vitro Cytotoxic Activity
7-Isopentenyloxy-gamma-fagarine demonstrates significant cytotoxic and antiproliferative activity across a range of human cancer cell lines. Its potency is notably higher than its parent compound, γ-fagarine, highlighting the critical role of the isopentenyloxy group in its biological function.[1]
Table 2: Reported IC₅₀ Values for 7-Isopentenyloxy-gamma-fagarine
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Source |
| MCF-7 | Breast Adenocarcinoma | 15.5 | [1] |
| Jurkat | T-cell Leukemia | 3.6 | [1] |
| Raji | Burkitt's Lymphoma | 1.5 | [1] |
The compound also shows moderate to low cytotoxicity against KG-1a (leukemia) and HEp-2 cell lines.[1] Of particular interest to drug development professionals is its heightened activity against the multidrug-resistant HL-60/MX1 cell line, suggesting it may be effective in overcoming certain mechanisms of chemotherapy resistance.[1]
Proposed Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
While the precise molecular targets of 7-Isopentenyloxy-gamma-fagarine are yet to be fully elucidated, strong evidence from a structurally related compound, 7-isopentenyloxycoumarin, provides a compelling hypothetical mechanism. This analog, which shares the identical 7-isopentenyloxy side chain, was shown to induce cell death in bladder cancer cells through the induction of apoptosis and cell cycle arrest.[4]
Key mechanistic events observed for the coumarin analog include:
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Induction of Apoptosis: The compound triggered chromatin condensation and DNA fragmentation, classic hallmarks of apoptosis.[4]
-
Caspase-3 Activation: Apoptosis was shown to proceed via the activation of caspase-3, a critical executioner caspase in the apoptotic cascade.[4]
-
Cell Cycle Arrest: The compound caused cells to accumulate in the G2/M phase of the cell cycle, preventing mitosis and further proliferation.[4]
It is highly probable that 7-Isopentenyloxy-gamma-fagarine leverages a similar mechanism. The furoquinoline core may confer additional properties, as the parent compound γ-fagarine is known to be a mutagenic agent that induces sister chromatid exchanges, suggesting potential interaction with DNA.[5]
Caption: Proposed Mechanism: Apoptosis and G2/M Arrest.
Synthetic and Biosynthetic Considerations
7-Isopentenyloxy-gamma-fagarine has been utilized as a chemical precursor for the asymmetric synthesis of other complex alkaloids, including evoxine and evodine.[6] This indicates that viable synthetic routes to the core molecule exist, likely involving the alkylation of a 7-hydroxy-gamma-fagarine intermediate with an isopentenyl halide or a related electrophile. The development of an efficient, scalable synthesis is a critical step for further preclinical and clinical investigation.
Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
To enable researchers to validate and expand upon the cytotoxic findings, a standard, robust protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Principle
Metabolically active cells possess mitochondrial reductase enzymes that cleave the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product. The amount of formazan generated is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.[7]
Materials
-
Target cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
7-Isopentenyloxy-gamma-fagarine (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS, filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology
Caption: Workflow for MTT Cytotoxicity Assay.
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Include wells for 'no cell' (media only) blanks. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of 7-Isopentenyloxy-gamma-fagarine in culture medium from a concentrated DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include 'vehicle control' wells containing only the highest concentration of DMSO used.[7]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[8]
-
MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9]
-
Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the MTT to purple formazan crystals.[9]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well. Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are fully dissolved.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background if necessary.
-
Data Analysis: Subtract the average absorbance of the 'no cell' blank wells from all other values. Calculate the percentage of cell viability for each treatment by normalizing against the vehicle control wells (which represent 100% viability). Plot the percent viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Directions
7-Isopentenyloxy-gamma-fagarine is a potent cytotoxic agent with significant potential for development as an anticancer therapeutic. Its activity against multiple cancer cell lines, including a multidrug-resistant phenotype, makes it a compelling lead compound.
Future research should focus on:
-
Elucidating the definitive mechanism of action , confirming the roles of apoptosis and cell cycle arrest and identifying specific molecular targets.
-
Comprehensive profiling against a broader panel of cancer cell lines and in 3D culture models.
-
Pharmacokinetic and in vivo efficacy studies in animal models to assess its therapeutic potential and safety profile.
-
Development and optimization of a scalable synthetic route to facilitate further research.
The insights provided in this guide offer a solid foundation for drug development professionals and cancer researchers to pursue the investigation of this promising furoquinoline alkaloid.
References
A complete list of sources cited within this document is provided below for verification and further reading.
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
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Al-Shammari, A. M. (2023). MTT (Assay protocol). Protocols.io. Available at: [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
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PubChem - NIH. Gamma-Fagarine. Available at: [Link]
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Real-Gene Labs. 7-Isopentenyloxy-gamma-fagarine [>98%]. Available at: [Link]
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Navarro, D., et al. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. Molecules. Available at: [Link]
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Reich, H. J. NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]
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Zare, M., et al. (2014). The cytotoxic activities of 7-isopentenyloxycoumarin on 5637 cells via induction of apoptosis and cell cycle arrest in G2/M stage. Daru Journal of Pharmaceutical Sciences. Available at: [Link]
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Zare, M., et al. (2014). The cytotoxic activities of 7-isopentenyloxycoumarin on 5637 cells via induction of apoptosis and cell cycle arrest in G2/M stage. PMC - NIH. Available at: [Link]
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Metin, A. U. Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]
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Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. Available at: [Link]
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Holzgrabe, U. (2000). NMR spectroscopy in pharmacy. Pharmazie in unserer Zeit. Available at: [Link]
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The Good Scents Company. gamma-fagarine, 524-15-2. Available at: [Link]
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